Pent-1-en-1-ylboronic acid
Overview
Description
Synthesis Analysis
Pent-1-en-1-ylboronic acid synthesis involves strategic reactions starting from precursor compounds. Notable methodologies include the use of sodium dithionite initiated reactions for synthesizing fluoroalkyl derivatives from pent-4-en-1-amines, indicating the versatility of ene-amine compounds in synthesis routes (Zhu et al., 2011). Additionally, highly diastereoselective syntheses of 1,5-disubstituted pent-2-endiols have been achieved via one-pot double allylboration, highlighting sophisticated techniques in constructing complex structures with high stereocontrol (Flamme & Roush, 2002).
Molecular Structure Analysis
The molecular structure of pent-1-en-1-ylboronic acid and related compounds plays a crucial role in their reactivity and application in synthesis. For instance, the structure-related synthesis of poly(1-methyl-1-phenyl-1-silapentane) through chemical reduction demonstrates the significance of molecular architecture in polymer chemistry (Liao & Weber, 1991).
Chemical Reactions and Properties
Chemical reactions involving pent-1-en-1-ylboronic acid derivatives are key to functional group transformations and the formation of new bonds. The Suzuki cross-coupling reactions of pyrimidylboronic acids with heteroaryl halides showcase the utility of boronic acids in creating heteroarylpyrimidines, emphasizing their role in cross-coupling reactions (Saygılı et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for the application of pent-1-en-1-ylboronic acid in synthesis. The detailed analysis of these properties is essential for understanding the conditions under which these compounds can be manipulated in the laboratory.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to participate in a wide range of chemical reactions, define the scope of application for pent-1-en-1-ylboronic acid in organic synthesis. For example, its involvement in oligomerization reactions to produce fuel components showcases its utility in industrial applications (Grigoryeva et al., 2019).
Scientific Research Applications
Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
-
Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- These sensing applications can be homogeneous assays or heterogeneous detection .
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Chemical Biology and Supramolecular Chemistry
- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
- An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
- This includes applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
-
Glucose Sensing
properties
IUPAC Name |
[(E)-pent-1-enyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKWJOZHNDPWIM-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-1-en-1-ylboronic acid | |
CAS RN |
59239-44-0 | |
Record name | (1E)-(Pent-1-en-1-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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